
(6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol is a chemical compound with a unique structure that includes an azido group and a tetrahydronaphthalene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol typically involves multiple steps, starting from commercially available precursors. One common method involves the azidation of a suitable precursor, followed by reduction and cyclization reactions to form the tetrahydronaphthalene core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages. These interactions can modulate biological pathways and influence cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Propiedades
Número CAS |
51927-60-7 |
|---|---|
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol |
InChI |
InChI=1S/C10H11N3O2/c11-13-12-8-4-6-2-1-3-9(14)7(6)5-10(8)15/h1-3,8,10,14-15H,4-5H2/t8-,10-/m1/s1 |
Clave InChI |
HYHTWQPGBULARG-PSASIEDQSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CC2=C1C=CC=C2O)O)N=[N+]=[N-] |
SMILES canónico |
C1C(C(CC2=C1C=CC=C2O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


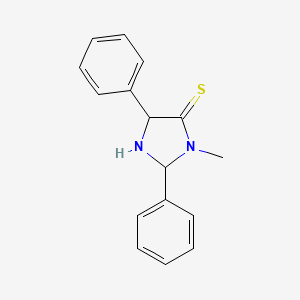
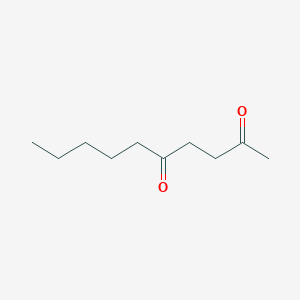
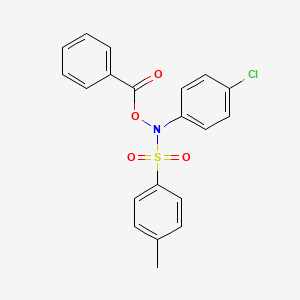
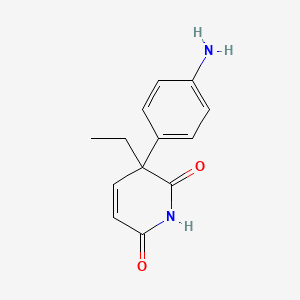
![Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester](/img/structure/B14649745.png)
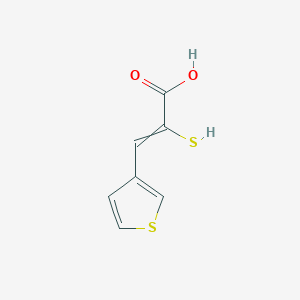






![5-Phenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14649796.png)

